molecular formula C12H15N5O2S B2529330 N-(3-methoxypropyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide CAS No. 1251576-00-7

N-(3-methoxypropyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide

Cat. No.: B2529330
CAS No.: 1251576-00-7
M. Wt: 293.35
InChI Key: RIUWZIAUDUOOGV-UHFFFAOYSA-N
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Description

N-(3-methoxypropyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C12H15N5O2S and its molecular weight is 293.35. The purity is usually 95%.
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Biological Activity

N-(3-methoxypropyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure

The compound is characterized by its thiazole and pyrimidine moieties, which are known to contribute to biological activity through various mechanisms. The presence of the methoxypropyl group may enhance its solubility and interaction with biological targets.

1. Inhibition of Phosphoinositide 3-Kinase (PI3K)

One of the primary biological activities identified for this compound is its role as an inhibitor of phosphoinositide 3-kinase (PI3K). This enzyme is crucial in cellular signaling pathways that regulate cell growth and survival, making it a significant target in cancer therapy. Research indicates that compounds similar to this compound exhibit potent inhibitory effects on PI3K activity, leading to reduced cellular proliferation in cancer cell lines .

2. Cytotoxicity Against Tumor Cells

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various tumor cell lines. For instance, it has shown significant activity against cervical adenocarcinoma cells (HeLa), with a selectivity index indicating lower toxicity towards normal liver cells . The mechanism of action appears to involve the induction of apoptosis in cancer cells, potentially through the modulation of signaling pathways associated with cell survival.

Case Studies

Several studies have reported on the efficacy of thiazole and pyrimidine derivatives similar to this compound:

  • Study on Cytotoxicity : A comparative study found that derivatives containing similar structural features exhibited cytotoxicity against M-HeLa cells, with some compounds demonstrating effects twice as potent as established drugs like Sorafenib .
  • Selectivity Index Calculation : The selectivity index (SI) was calculated for the compound against normal Chang liver cells and M-HeLa cells. An SI greater than 1 indicates preferential toxicity towards cancer cells, which is desirable for therapeutic agents .

Data Table: Summary of Biological Activities

Activity Effect Reference
PI3K InhibitionReduces cell proliferation
Cytotoxicity against HeLa CellsHigh efficacy
Selectivity Index (SI)Greater than 1

Properties

IUPAC Name

N-(3-methoxypropyl)-2-(pyrimidin-2-ylamino)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O2S/c1-19-7-3-6-13-10(18)9-8-20-12(16-9)17-11-14-4-2-5-15-11/h2,4-5,8H,3,6-7H2,1H3,(H,13,18)(H,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIUWZIAUDUOOGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C1=CSC(=N1)NC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.